2-(6-Fluoro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetic acid
Overview
Description
2-(6-Fluoro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetic acid is a fluorinated benzimidazole derivative Benzimidazole compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Mechanism of Action
Target of Action
It’s worth noting that imidazole-containing compounds, which this compound is a part of, have been known to show a broad range of biological activities . They have been used in the development of new drugs with various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known for their broad range of chemical and biological properties . The interaction of this compound with its targets would likely result in changes at the molecular level, influencing the function of the target and potentially leading to the observed biological activities.
Biochemical Pathways
Given the broad range of biological activities associated with imidazole derivatives , it can be inferred that multiple biochemical pathways could be affected. These could potentially include pathways related to inflammation, tumor growth, diabetes, allergies, and more.
Pharmacokinetics
Imidazole derivatives are known to be highly soluble in water and other polar solvents , which could potentially influence their absorption and distribution. The metabolism and excretion of this compound would likely depend on its specific chemical structure and the biological system in which it is present.
Result of Action
Given the broad range of biological activities associated with imidazole derivatives , the effects could potentially include changes in cellular function, inhibition of specific enzymes or receptors, modulation of immune response, and more.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Fluoro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetic acid typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing cost-effective and environmentally friendly reagents.
Chemical Reactions Analysis
Types of Reactions
2-(6-Fluoro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
2-(6-Fluoro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its anticancer activity and potential use in drug development.
Industry: Used in the development of new materials with enhanced properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(6,7-Difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile
- 2-(6,7-Difluoro-3-oxo-2,3-dihydro-1H-cyclopenta[b]naphthalen-1-ylidene)malononitrile
Uniqueness
2-(6-Fluoro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetic acid is unique due to its specific fluorination pattern and the presence of the acetic acid moiety. These structural features contribute to its enhanced biological activity and stability compared to other similar compounds.
Properties
IUPAC Name |
2-(6-fluoro-2-oxo-3H-benzimidazol-1-yl)acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O3/c10-5-1-2-6-7(3-5)12(4-8(13)14)9(15)11-6/h1-3H,4H2,(H,11,15)(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEYFQOFIXYYXOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)N(C(=O)N2)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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